Erdafitinib

Catalog No.
S527360
CAS No.
1346242-81-6
M.F
C25H30N6O2
M. Wt
446.55
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erdafitinib

CAS Number

1346242-81-6

Product Name

Erdafitinib

IUPAC Name

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine

Molecular Formula

C25H30N6O2

Molecular Weight

446.55

InChI

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3

InChI Key

OLAHOMJCDNXHFI-UHFFFAOYSA-N

SMILES

CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ-42756493; JNJ 42756493; JNJ42756493; Erdafitinib

Description

The exact mass of the compound Erdafitinib is 446.24302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

FGFR Mutations and Erdafitinib

Researchers are particularly interested in the use of erdafitinib for tumors with specific alterations in the FGFR genes. These alterations, known as mutations, can cause the FGFR proteins to become overactive and can contribute to cancer development. Erdafitinib may be especially effective in targeting cancers with these FGFR mutations. Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma | NEJM:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

446.24302

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Erdafitinib

Biological Half Life

The mean effective half-life documented for erdafitinib is 59 hours, although it has also been observed between 50 to 60 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Montazeri K, Bellmunt J. Erdafitinib for the treatment of metastatic bladder cancer. Expert Rev Clin Pharmacol. 2019 Dec 6. doi: 10.1080/17512433.2020.1702025. [Epub ahead of print] PubMed PMID: 31810398.
2: de Almeida Carvalho LM, de Oliveira Sapori Avelar S, Haslam A, Gill J, Prasad V. Estimation of Percentage of Patients With Fibroblast Growth Factor Receptor Alterations Eligible for Off-label Use of Erdafitinib. JAMA Netw Open. 2019 Nov 1;2(11):e1916091. doi: 10.1001/jamanetworkopen.2019.16091. PubMed PMID: 31755953.
3: Dosne AG, Valade E, Stuyckens K, Li LY, Ouellet D, Perez-Ruixo JJ. Population Pharmacokinetics of Total and Free Erdafitinib in Adult Healthy Volunteers and Cancer Patients: Analysis of Phase 1 and Phase 2 Studies. J Clin Pharmacol. 2019 Nov 19. doi: 10.1002/jcph.1547. [Epub ahead of print] PubMed PMID: 31742712.
4: Chang SS. Re: Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. J Urol. 2019 Nov 11:10109701JU0000614704308269b. doi: 10.1097/01.JU.0000614704.30826.9b. [Epub ahead of print] PubMed PMID: 31710554.
5: Poggesi I, Li LY, Jiao J, Hellemans P, Rasschaert F, de Zwart L, Snoeys J, De Meulder M, Mamidi RNVS, Ouellet D. Effect of Fluconazole and Itraconazole on the Pharmacokinetics of Erdafitinib in Healthy Adults: A Randomized, Open-Label, Drug-Drug Interaction Study. Eur J Drug Metab Pharmacokinet. 2019 Oct 31. doi: 10.1007/s13318-019-00581-9. [Epub ahead of print] PubMed PMID: 31673875.
6: Loriot Y, Necchi A, Siefker-Radtke AO. Erdafitinib in Urothelial Carcinoma. Reply. N Engl J Med. 2019 Oct 17;381(16):1594-1595. doi: 10.1056/NEJMc1911187. PubMed PMID: 31618553.
7: Sonpavde G, Sjödahl G. Erdafitinib in Urothelial Carcinoma. N Engl J Med. 2019 Oct 17;381(16):1594. doi: 10.1056/NEJMc1911187. PubMed PMID: 31618552.
8: Sharma V, Vanidassane I. Erdafitinib in Urothelial Carcinoma. N Engl J Med. 2019 Oct 17;381(16):1593-1594. doi: 10.1056/NEJMc1911187. PubMed PMID: 31618551.
9: Li LY, Guo Y, Gonzalez M, Ouellet D. Effect of Plasma Protein Binding on the Pharmacokinetics of Erdafitinib: Results of an Integrated Cross-Study Analysis. J Clin Pharmacol. 2019 Oct 10. doi: 10.1002/jcph.1529. [Epub ahead of print] PubMed PMID: 31602692.
10: Marandino L, Raggi D, Giannatempo P, Farè E, Necchi A. Erdafitinib for the treatment of urothelial cancer. Expert Rev Anticancer Ther. 2019 Oct;19(10):835-846. doi: 10.1080/14737140.2019.1671190. Epub 2019 Oct 4. PubMed PMID: 31544541.
11: Hanna KS. Erdafitinib to treat urothelial carcinoma. Drugs Today (Barc). 2019 Aug;55(8):495-501. doi: 10.1358/dot.2019.55.8.3010573. Review. PubMed PMID: 31461086.
12: Burki TK. Erdafitinib for advanced urothelial carcinoma. Lancet Oncol. 2019 Sep;20(9):e469. doi: 10.1016/S1470-2045(19)30522-4. Epub 2019 Aug 1. PubMed PMID: 31378458.
13: Loriot Y, Necchi A, Park SH, Garcia-Donas J, Huddart R, Burgess E, Fleming M, Rezazadeh A, Mellado B, Varlamov S, Joshi M, Duran I, Tagawa ST, Zakharia Y, Zhong B, Stuyckens K, Santiago-Walker A, De Porre P, O'Hagan A, Avadhani A, Siefker-Radtke AO; BLC2001 Study Group. Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. N Engl J Med. 2019 Jul 25;381(4):338-348. doi: 10.1056/NEJMoa1817323. PubMed PMID: 31340094.
14: Valade E, Dosne AG, Xie H, Kleiman R, Li LY, Perez-Ruixo JJ, Ouellet D. Assessment of the effect of erdafitinib on cardiac safety: analysis of ECGs and exposure-QTc in patients with advanced or refractory solid tumors. Cancer Chemother Pharmacol. 2019 Sep;84(3):621-633. doi: 10.1007/s00280-019-03896-1. Epub 2019 Jul 6. PubMed PMID: 31280362.
15: Markham A. Erdafitinib: First Global Approval. Drugs. 2019 Jun;79(9):1017-1021. doi: 10.1007/s40265-019-01142-9. PubMed PMID: 31161538.
16: Bahleda R, Italiano A, Hierro C, Mita A, Cervantes A, Chan N, Awad M, Calvo E, Moreno V, Govindan R, Spira A, Gonzalez M, Zhong B, Santiago-Walker A, Poggesi I, Parekh T, Xie H, Infante J, Tabernero J. Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. Clin Cancer Res. 2019 Aug 15;25(16):4888-4897. doi: 10.1158/1078-0432.CCR-18-3334. Epub 2019 May 14. PubMed PMID: 31088831.
17: Erdafitinib Efficacious in Bladder Cancer. Cancer Discov. 2018 Aug;8(8):OF6. doi: 10.1158/2159-8290.CD-NB2018-085. Epub 2018 Jun 27. PubMed PMID: 29950346.
18: Nishina T, Takahashi S, Iwasawa R, Noguchi H, Aoki M, Doi T. Safety, pharmacokinetic, and pharmacodynamics of erdafitinib, a pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, in patients with advanced or refractory solid tumors. Invest New Drugs. 2018 Jun;36(3):424-434. doi: 10.1007/s10637-017-0514-4. Epub 2017 Sep 30. PubMed PMID: 28965185.
19: Karkera JD, Cardona GM, Bell K, Gaffney D, Portale JC, Santiago-Walker A, Moy CH, King P, Sharp M, Bahleda R, Luo FR, Alvarez JD, Lorenzi MV, Platero SJ. Oncogenic Characterization and Pharmacologic Sensitivity of Activating Fibroblast Growth Factor Receptor (FGFR) Genetic Alterations to the Selective FGFR Inhibitor Erdafitinib. Mol Cancer Ther. 2017 Aug;16(8):1717-1726. doi: 10.1158/1535-7163.MCT-16-0518. Epub 2017 Apr 17. PubMed PMID: 28416604.
20: Perera TPS, Jovcheva E, Mevellec L, Vialard J, De Lange D, Verhulst T, Paulussen C, Van De Ven K, King P, Freyne E, Rees DC, Squires M, Saxty G, Page M, Murray CW, Gilissen R, Ward G, Thompson NT, Newell DR, Cheng N, Xie L, Yang J, Platero SJ, Karkera JD, Moy C, Angibaud P, Laquerre S, Lorenzi MV. Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Mol Cancer Ther. 2017 Jun;16(6):1010-1020. doi: 10.1158/1535-7163.MCT-16-0589. Epub 2017 Mar 24. PubMed PMID: 28341788.

Explore Compound Types